molecular formula C7H3F2N B6589791 3-ethynyl-2,4-difluoropyridine CAS No. 1426244-29-2

3-ethynyl-2,4-difluoropyridine

Cat. No.: B6589791
CAS No.: 1426244-29-2
M. Wt: 139.1
InChI Key:
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Description

3-Ethynyl-2,4-difluoropyridine: is a fluorinated pyridine derivative characterized by the presence of ethynyl and difluoro substituents on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the nucleophilic substitution of a halogenated pyridine precursor with an ethynylating agent under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation, ethynylation, and purification through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 3-Ethynyl-2,4-difluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyridines, fluorinated aromatic compounds, and ethynylated derivatives .

Scientific Research Applications

Chemistry: 3-Ethynyl-2,4-difluoropyridine is used as a building block in organic synthesis to create more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates .

Industry: The compound is used in the production of specialty chemicals and advanced materials. Its properties make it suitable for applications in electronics, coatings, and agrochemicals .

Mechanism of Action

The mechanism of action of 3-ethynyl-2,4-difluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl and fluorine groups can modulate the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Uniqueness: 3-Ethynyl-2,4-difluoropyridine is unique due to the combination of ethynyl and difluoro substituents, which impart specific electronic and steric effects. These effects influence its reactivity and make it a versatile intermediate in various chemical transformations .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-ethynyl-2,4-difluoropyridine can be achieved through a multi-step process involving the introduction of the ethynyl and difluoromethyl groups onto a pyridine ring.", "Starting Materials": [ "2,4-difluoropyridine", "acetylene", "sodium amide", "diethyl ether", "chloroform", "sulfuric acid", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate" ], "Reaction": [ "Step 1: Treatment of 2,4-difluoropyridine with sodium amide in diethyl ether to form the sodium salt of 2,4-difluoropyridine", "Step 2: Addition of acetylene to the sodium salt of 2,4-difluoropyridine in chloroform to form 3-ethynyl-2,4-difluoropyridine", "Step 3: Purification of the crude product by washing with sulfuric acid, followed by washing with sodium bicarbonate and drying over magnesium sulfate", "Step 4: Isolation of the final product by extraction with ethyl acetate and evaporation of the solvent" ] }

CAS No.

1426244-29-2

Molecular Formula

C7H3F2N

Molecular Weight

139.1

Purity

95

Origin of Product

United States

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